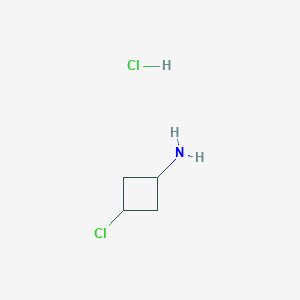

3-Chlorocyclobutanamine;hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-chlorocyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClN.ClH/c5-3-1-4(6)2-3;/h3-4H,1-2,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHMRRCMCVJHDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135767-82-7 | |

| Record name | 3-chlorocyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chlorocyclobutanamine hydrochloride CAS 52560-66-2 chemical properties

An In-depth Technical Guide to 3-Chlorocyclobutanamine Hydrochloride (CAS 52560-66-2): Properties, Synthesis, and Applications

Introduction

3-Chlorocyclobutanamine hydrochloride is a bifunctional small molecule of significant interest to the pharmaceutical and chemical research sectors. As a substituted cyclobutylamine, it serves as a valuable building block, incorporating a strained four-membered ring—a motif increasingly recognized for its ability to impart unique conformational constraints and metabolic stability in drug candidates. The presence of both a primary amine and a secondary alkyl chloride offers orthogonal reactivity, making it a versatile intermediate for constructing more complex molecular architectures.

This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. It consolidates critical physicochemical data, outlines a representative synthetic workflow, discusses the compound's chemical reactivity and stability, and explores its applications as a key scaffold in medicinal chemistry.

Physicochemical Properties

The fundamental properties of 3-Chlorocyclobutanamine hydrochloride are critical for its handling, reaction setup, and integration into synthetic strategies. While extensive experimental data for this specific compound is not broadly published, the following table summarizes its known and predicted properties based on its structure and data from analogous compounds.

| Property | Value | Comments |

| CAS Number | 52560-66-2 | |

| Molecular Formula | C₄H₉Cl₂N | Comprises the amine and the hydrochloride salt. |

| Molecular Weight | 142.03 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical appearance for amine hydrochloride salts. |

| Melting Point | Not definitively reported | Expected to be a crystalline solid with a relatively high melting point. |

| Solubility | Soluble in water, methanol | The hydrochloride salt form confers solubility in polar protic solvents. |

| pKa (Conjugate Acid) | ~9-10 (Predicted) | Typical range for a primary aminium ion, influenced by the cyclobutyl ring. |

Spectroscopic Profile

Spectroscopic analysis is essential for structure verification and purity assessment. The expected spectral characteristics are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclobutane ring protons. The proton attached to the carbon bearing the chlorine (CH-Cl) would likely appear downfield (~4.0-4.5 ppm), while the proton on the carbon with the amine group (CH-NH₃⁺) would also be downfield (~3.5-4.0 ppm). The ammonium protons (-NH₃⁺) would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: The carbon spectrum would show distinct signals for the four carbons of the cyclobutane ring. The carbon bonded to chlorine (C-Cl) would be in the range of 50-65 ppm, and the carbon bonded to the amino group (C-N) would appear in a similar region, around 45-60 ppm.

-

IR Spectroscopy: Key infrared absorptions would include a broad N-H stretch from the ammonium salt (R-NH₃⁺) in the 2500-3200 cm⁻¹ region.[1] A C-Cl stretch would be observed in the fingerprint region, typically between 600-800 cm⁻¹.[1]

-

Mass Spectrometry (MS): The mass spectrum would show a parent ion corresponding to the free base (C₄H₈ClN). A characteristic isotopic pattern for a single chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.

Synthesis and Purification

The synthesis of 3-Chlorocyclobutanamine hydrochloride can be approached through several routes. A common strategy involves the transformation of a readily available cyclobutane precursor. The following protocol describes a plausible and efficient pathway starting from cis-3-aminocyclobutanol, leveraging established chemical transformations.

Experimental Protocol: Two-Step Synthesis

Step 1: Chlorination of cis-3-(Dibenzylamino)cyclobutanol This step converts the hydroxyl group to a chloro group, a common transformation using reagents like thionyl chloride or N-chlorosuccinimide (NCS) with a phosphine.[2] The amine is first protected to prevent side reactions.

-

Protection: React cis-3-aminocyclobutanol with benzyl bromide under basic conditions to form cis-3-(dibenzylamino)cyclobutanol.

-

Chlorination: Dissolve the protected alcohol in an appropriate aprotic solvent (e.g., dichloromethane).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a chlorinating agent (e.g., thionyl chloride or an Appel reaction system with CCl₄ and triphenylphosphine).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by quenching with a saturated sodium bicarbonate solution and extract the product with an organic solvent.

-

Purify the resulting trans-3-chloro-N,N-dibenzylcyclobutanamine via column chromatography.

Step 2: Deprotection to Yield 3-Chlorocyclobutanamine Hydrochloride The final step involves the removal of the benzyl protecting groups via catalytic hydrogenation, which concurrently forms the hydrochloride salt.[3]

-

Dissolve the purified product from Step 1 in an alcohol solvent such as methanol or ethanol.

-

Add a palladium-based catalyst (e.g., 10% Pd/C or palladium hydroxide).[3]

-

Introduce one equivalent of hydrochloric acid to the mixture.

-

Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously.

-

After the reaction is complete (disappearance of starting material by TLC/GC-MS), filter the mixture through Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Recrystallize the solid from a suitable solvent system (e.g., isopropanol/ether) to obtain pure 3-Chlorocyclobutanamine hydrochloride.[4]

Synthetic Workflow Diagram

Caption: Synthetic pathway for 3-Chlorocyclobutanamine HCl.

Chemical Reactivity and Stability

The reactivity of 3-Chlorocyclobutanamine hydrochloride is governed by its two functional groups.

-

Amine Reactivity: The primary amine, typically liberated from its salt form by the addition of a non-nucleophilic base, is a potent nucleophile. It readily undergoes N-alkylation, N-acylation, reductive amination, and condensation reactions to form a wide range of derivatives such as amides, sulfonamides, and substituted amines.

-

Alkyl Chloride Reactivity: The chlorine atom is susceptible to nucleophilic substitution (Sₙ2) reactions. It can be displaced by various nucleophiles (e.g., azides, cyanides, thiols, amines) to introduce new functional groups at the 3-position of the cyclobutane ring. This dual reactivity makes it a powerful tool for building diverse molecular scaffolds.[5]

Reactivity Profile Diagram

Caption: Key reactive sites of 3-Chlorocyclobutanamine.

Stability and Storage

As an amine hydrochloride salt, the compound is generally stable under standard laboratory conditions.[6] However, it is hygroscopic and should be stored in a tightly sealed container in a cool, dry place away from strong bases and oxidizing agents. Over time, exposure to moisture and air can lead to degradation. For long-term storage, an inert atmosphere (argon or nitrogen) is recommended.

Applications in Medicinal Chemistry

The true value of 3-Chlorocyclobutanamine hydrochloride lies in its application as a versatile building block for drug discovery. The incorporation of a cyclobutane ring can enhance the metabolic stability and binding affinity of a drug molecule by providing conformational rigidity.

-

Scaffold for Heterocycles: The dual functionality allows for the rapid synthesis of novel heterocyclic systems, which are foundational structures in many approved drugs.[7] For example, intramolecular cyclization between the amine and a group introduced at the chloro-position can lead to bicyclic amines.

-

Role of Chlorine in Drug Design: The chlorine atom itself is a critical feature. It can modulate the electronic properties and lipophilicity of a molecule, potentially improving its pharmacokinetic profile (ADME properties).[8][9] There are over 250 FDA-approved drugs containing chlorine, highlighting its importance in medicinal chemistry.[8][10]

-

Precursor to Key Intermediates: It serves as a precursor to other valuable cyclobutane intermediates. For instance, substitution of the chlorine can provide access to 3-amino-cyclobutyl derivatives with different functionalities, which are then elaborated into final drug targets.

Safety and Handling

As with all chlorinated organic compounds and amine salts, proper safety precautions must be observed.

-

Hazards: The compound is expected to be harmful if swallowed and may cause skin and serious eye irritation.[11] Inhalation may cause respiratory irritation.[11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the material. All operations should be conducted in a well-ventilated fume hood.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

3-Chlorocyclobutanamine hydrochloride is a high-value chemical intermediate whose utility is derived from the unique combination of a strained cyclobutane scaffold and two reactive functional groups. Its stable salt form, coupled with its predictable reactivity, makes it an attractive building block for synthesizing complex and novel molecules. For medicinal chemists and drug development scientists, it offers a reliable starting point for creating compounds with potentially enhanced pharmacological properties, solidifying its role as an important tool in the pursuit of next-generation therapeutics.

References

- Useful Spectroscopic Data. (n.d.).

- PubChem. (n.d.). 3,3-difluoro-N-methylcyclobutan-1-amine hydrochloride.

- Pai, N. R., Dubhashi, D. S., Vishwasrao, S., & Pusalkar, D. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research, 2(5), 506-517.

- BenchChem. (2025). Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis.

- Ghamdi, S., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 324-350.

- Sahoo, H., et al. (2022). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 12(34), 22005-22023.

- MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery.

- Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.

- Organic Syntheses. (n.d.). Methylamine Hydrochloride.

- Google Patents. (n.d.). CN115872882A - Synthetic method of 3-chloro-alanine.

- MDPI. (2020). Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions.

Sources

- 1. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 2. CN115872882A - Synthetic method of 3-chloro-alanine - Google Patents [patents.google.com]

- 3. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Recent Advances: Heterocycles in Drugs and Drug Discovery [mdpi.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3,3-difluoro-N-methylcyclobutan-1-amine hydrochloride | C5H10ClF2N | CID 105430859 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: 3-Chlorocyclobutanamine Hydrochloride

The following technical guide details the physicochemical properties, safety protocols, and synthetic applications of 3-Chlorocyclobutanamine hydrochloride . This document is structured for researchers and drug development professionals, prioritizing mechanistic understanding and self-validating safety workflows.

Part 1: Executive Summary

3-Chlorocyclobutanamine hydrochloride is a high-value, conformationally restricted building block used in medicinal chemistry to introduce a polar, lipophilic motif into drug candidates. Its cyclobutane core offers a unique vector for substituents, often improving metabolic stability and potency compared to flexible alkyl chains.

Critical Hazard Profile: Unlike standard aliphatic amines, this compound combines a strained ring system with a secondary alkyl chloride. This creates a dual risk:

-

Thermal Instability: The cyclobutane ring is prone to ring-opening or elimination reactions under thermal stress.

-

Alkylating Potential: The 3-chloro position is electrophilic; improper handling (especially as the free base) can lead to self-alkylation (polymerization) or off-target reactivity.

Core Directive: Always store and handle as the hydrochloride salt. Never isolate the free base for extended periods; generate it in situ at low temperatures (

Part 2: Chemical Identity & Physicochemical Profiling[1]

Identity Matrix

| Parameter | Data |

| IUPAC Name | 3-Chlorocyclobutan-1-amine hydrochloride |

| CAS Number | 135767-82-7 |

| Molecular Formula | |

| Molecular Weight | 142.03 g/mol (Salt) / 105.57 g/mol (Free Base) |

| SMILES (Generic) | ClC1CC(N)C1.Cl |

| Structure | Cyclobutane ring with amine at C1 and chlorine at C3.[1][2][3][4][5][6][7] |

| Stereochemistry | Exists as cis and trans isomers. Commercial batches are often mixtures unless specified (e.g., cis-dominant). |

Physicochemical Properties

-

Physical State: White to off-white crystalline solid.

-

Solubility: Highly soluble in water, methanol, DMSO. Sparingly soluble in dichloromethane (DCM) or ether.

-

Hygroscopicity: High. The HCl salt avidly absorbs atmospheric moisture, leading to hydrolysis (deliquescence).

-

Melting Point: ~170–175°C (Decomposes). Note: Do not heat to melting point for identification; risk of violent decomposition.

-

Acidity (pKa): ~9.0–9.5 (Conjugate acid). The amine is basic but less so than acyclic analogs due to ring strain effects.

Part 3: Hazard Identification & Risk Assessment

GHS Classification (Self-Classified)

Based on structural analogs (e.g., 3-fluorocyclobutanamine HCl) and functional group analysis:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Cat. 4 | H302: Harmful if swallowed.[8][7][9] |

| Skin Corrosion/Irritation | Cat.[8][7][10] 2 | H315: Causes skin irritation.[8][7] |

| Serious Eye Damage | Cat. 2A | H319: Causes serious eye irritation.[7] |

| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation.[8] |

Mechanistic Toxicology

-

Alkylating Agent Risk: The

-chloro amine motif suggests potential for DNA alkylation, though the steric bulk of the ring mitigates this compared to linear mustards. Treat as a potential mutagen . -

Vesicant Potential: While not a sulfur mustard, the combination of amine and alkyl chloride can cause delayed blistering. Double-gloving is mandatory.

Part 4: Safe Handling & Storage Protocols

Storage Architecture

-

Temperature: Store at -20°C (Freezer).

-

Atmosphere: Argon or Nitrogen blanket.

-

Container: Tightly sealed glass vial with a Teflon-lined cap. Parafilm is insufficient; use electrical tape or shrink bands for long-term storage.

Handling Workflow (The "Cold-Chain" Protocol)

This protocol ensures the compound remains stable during experimental setup.

-

Equilibration: Allow the vial to warm to room temperature inside a desiccator before opening to prevent condensation.

-

Weighing: Weigh quickly into a tared reaction vessel. Flush the stock vial with argon immediately after use.

-

Solvent Addition: Add anhydrous solvent (e.g., DMF, DCM) directly to the solid.

Visualization: Safe Handling Decision Tree

Caption: Decision logic for handling 3-Chlorocyclobutanamine HCl to prevent decomposition.

Part 5: Synthetic Utility & Application

In Situ Neutralization Strategy

The most common failure mode is isolating the free base, which can polymerize or eliminate HCl to form cyclobutene derivatives.

Protocol:

-

Suspend the HCl salt in the reaction solvent (DCM or DMF).

-

Cool to 0°C .

-

Add 1.05 - 2.0 equivalents of a non-nucleophilic base (e.g., DIPEA, Et

N). -

Stir for 5–10 minutes until the solution clears (salt dissolution).

-

Immediately add the electrophile (Acid chloride, activated ester, etc.).

Reaction Compatibility

-

Amide Coupling: Excellent. Use standard HATU/EDC conditions.

-

Reductive Amination: Good. The ring is stable to NaBH(OAc)

. -

S

Ar: Good nucleophile for displacing fluorides on heteroaromatics. -

Cross-Coupling (Buchwald): Challenging. The secondary alkyl chloride can undergo oxidative addition with Pd, competing with the amine. Use ligands that favor N-arylation over oxidative addition (e.g., BrettPhos).

Part 6: Emergency Protocols

| Scenario | Immediate Action |

| Skin Contact | Wash immediately with soap and water for 15 mins. Do not use ethanol (increases absorption). |

| Eye Contact | Flush with water for 15 mins, lifting eyelids. Seek ophthalmologist support. |

| Inhalation | Move to fresh air. If wheezing occurs, administer oxygen. |

| Spill (Solid) | Dampen with water to prevent dust. Scoop into a chemically resistant bag. Neutralize surface with dilute bicarbonate. |

| Fire | Use CO |

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11469095 (Analog: 3-Chloropropylamine hydrochloride). Retrieved February 15, 2026, from [Link]

Sources

- 1. cis-3-Fluorocyclobutanamine hydrochloride 97% | CAS: 1408075-13-7 | AChemBlock [achemblock.com]

- 2. cis-3-Methoxycyclobutanamine hydrochloride 97% | CAS: 1408074-54-3 | AChemBlock [achemblock.com]

- 3. trans-3-Aminocyclobutanol hydrochloride 97% | CAS: 1205037-95-1 | AChemBlock [achemblock.com]

- 4. CAS [chemicalbook.com]

- 5. 1356412-82-2;;135748-35-5;; CAS [chemicalbook.com]

- 6. (1s,3s)-3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride | C5H9ClF3N | CID 119031446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,3-difluoro-N-methylcyclobutan-1-amine hydrochloride | C5H10ClF2N | CID 105430859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Chloropyramine Hydrochloride | C16H21Cl2N3 | CID 80311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. chemscene.com [chemscene.com]

In-Depth Technical Guide: Structural Conformers of 3-Chlorocyclobutanamine Hydrochloride

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive examination of the structural conformers of 3-Chlorocyclobutanamine hydrochloride, a molecule of significant interest in medicinal chemistry and drug development.[1][2] We delve into the nuanced interplay of steric and electronic factors that govern the conformational landscape of this substituted cyclobutane. Through a synergistic approach combining theoretical principles, advanced spectroscopic techniques, and computational modeling, this guide offers a detailed protocol for the elucidation and analysis of its preferred three-dimensional structures. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific integrity and providing a robust framework for researchers in the field.

Introduction: The Significance of Conformational Analysis in Drug Design

The three-dimensional shape of a molecule is intrinsically linked to its biological activity. For small molecules like 3-Chlorocyclobutanamine, understanding the accessible conformations is paramount for predicting its interaction with biological targets. The cyclobutane ring, unlike its more flexible cyclohexane counterpart, possesses a unique puckered conformation to alleviate torsional and angle strain.[3][4][5] The introduction of substituents, in this case, a chlorine atom and an aminium group (due to the hydrochloride salt), further complicates this conformational preference.

This guide will systematically explore the conformational isomers of 3-Chlorocyclobutanamine hydrochloride, providing both the theoretical underpinnings and practical, field-proven experimental and computational workflows.

The Cyclobutane Ring: A Balance of Strain

A planar cyclobutane ring would suffer from significant torsional strain due to the eclipsing of all C-H bonds, in addition to angle strain from its 90° bond angles deviating from the ideal 109.5°.[5] To mitigate this, the cyclobutane ring adopts a puckered or "butterfly" conformation.[4][5] This puckering reduces torsional strain at the cost of a slight increase in angle strain.[5] The molecule rapidly interconverts between two equivalent puckered conformations.[3]

Substituent Effects: Axial vs. Equatorial Positions

The puckered nature of the cyclobutane ring creates two distinct positions for substituents: axial and equatorial-like positions.[6] Axial substituents are roughly perpendicular to the plane of the ring, while equatorial substituents are in the approximate plane.[7][8][9] The relative stability of conformers is largely determined by the energetic favorability of placing substituents in these positions. Generally, bulkier groups prefer the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions.[10][11]

Theoretical Conformational Analysis of 3-Chlorocyclobutanamine Hydrochloride

For a 1,3-disubstituted cyclobutane like 3-Chlorocyclobutanamine, two key stereoisomers exist: cis and trans. Within each of these, the puckered ring can place the substituents in different axial-like and equatorial-like arrangements. The protonation of the amine to form the hydrochloride salt introduces a positively charged -NH3+ group, which will influence the conformational equilibrium through both steric and electronic effects.

The primary conformational equilibrium for the trans and cis isomers can be visualized as an interconversion between two puckered forms.

Caption: Conformational equilibria for trans and cis isomers.

For the trans isomer, the equilibrium lies between a diequatorial (e,e) and a diaxial (a,a) conformation. The diequatorial conformer is generally expected to be more stable due to reduced steric hindrance. For the cis isomer, the equilibrium is between two equivalent axial-equatorial (a,e) conformations.

Experimental Determination of Conformations

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction provides a powerful experimental approach to elucidating the conformational preferences of 3-Chlorocyclobutanamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for conformational analysis in solution.[12][13] By analyzing coupling constants and Nuclear Overhauser Effects (NOEs), one can deduce the relative orientations of protons and thus the conformation of the molecule.

Experimental Protocol: 1H NMR for Conformational Analysis

-

Sample Preparation: Dissolve 5-10 mg of 3-Chlorocyclobutanamine hydrochloride in a suitable deuterated solvent (e.g., D2O, DMSO-d6) in a 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium.

-

Data Acquisition:

-

Acquire a standard 1D 1H NMR spectrum to observe the chemical shifts and multiplicities of the protons.

-

Perform a 2D Correlation Spectroscopy (COSY) experiment to establish proton-proton coupling networks.

-

Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum to identify through-space correlations between protons.

-

-

Data Analysis:

-

Coupling Constants (J-values): Measure the vicinal (3JHH) coupling constants between protons on adjacent carbons. The magnitude of these coupling constants is related to the dihedral angle between the protons via the Karplus equation. Larger coupling constants are typically observed for protons with a dihedral angle close to 180° (trans-diaxial), while smaller values are seen for gauche interactions (axial-equatorial, equatorial-equatorial).

-

NOE/ROE Correlations: Analyze the NOESY/ROESY spectrum for cross-peaks. The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons. Strong NOEs between protons in a 1,3-diaxial arrangement can provide definitive evidence for a particular conformation.

-

Single-Crystal X-ray Diffraction

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[14][15] This technique is invaluable for visualizing the precise bond lengths, bond angles, and puckering of the cyclobutane ring, as well as the positions of the substituents.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of 3-Chlorocyclobutanamine hydrochloride suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. The resulting electron density map is used to build a molecular model, which is then refined to obtain the final structure.

-

Analysis: Analyze the refined structure to determine:

-

The degree of puckering of the cyclobutane ring.

-

The precise positions (axial or equatorial) of the chloro and aminium groups.

-

Intermolecular interactions, such as hydrogen bonding involving the aminium group and the chloride counter-ion, which can influence the preferred conformation in the solid state.

-

Computational Modeling of Conformers

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful in-silico approach to complement experimental findings.[16][17] DFT calculations can provide accurate predictions of the relative energies of different conformers, allowing for an estimation of their populations at a given temperature.[18][19]

Density Functional Theory (DFT) Calculations

DFT methods provide a good balance between accuracy and computational cost for studying the conformational preferences of small organic molecules.[20] The choice of functional and basis set is crucial for obtaining reliable results.

Protocol: DFT Conformational Analysis

-

Structure Generation: Generate initial 3D structures for all plausible conformers of both the cis and trans isomers of 3-Chlorocyclobutanamine hydrochloride.

-

Geometry Optimization: Perform geometry optimizations for each conformer using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p) or larger).[21] It is advisable to include a dispersion correction (e.g., -D3) to account for non-covalent interactions.

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermochemical data (e.g., zero-point vibrational energies, Gibbs free energies).

-

Energy Analysis: Compare the relative electronic energies and Gibbs free energies of the different conformers to determine their relative stabilities. The Boltzmann distribution can then be used to calculate the predicted population of each conformer at a given temperature.

Caption: Workflow for DFT-based conformational analysis.

Data Presentation and Cross-Validation

The quantitative data obtained from both experimental and computational analyses should be summarized for clear comparison.

Table 1: Hypothetical NMR Data for trans-3-Chlorocyclobutanamine Hydrochloride

| Proton Coupling | 3JHH (Hz) | Inferred Dihedral Angle |

| H1-H2 (ax-ax) | 9.5 | ~170° |

| H1-H2 (eq-eq) | 3.2 | ~50° |

| H2-H3 (ax-eq) | 4.1 | ~60° |

Table 2: Hypothetical DFT Calculated Relative Energies for trans-3-Chlorocyclobutanamine Hydrochloride Conformers

| Conformer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted Population (%) |

| Diequatorial (e,e) | 0.00 | 0.00 | 98.2 |

| Diaxial (a,a) | 2.50 | 2.35 | 1.8 |

The true power of this synergistic approach lies in the cross-validation of results. For instance, the experimentally determined conformer populations from NMR can be compared with the populations predicted by DFT calculations. A strong correlation between these datasets provides a high degree of confidence in the determined conformational landscape.

Conclusion: A Unified Model of Conformational Preference

By integrating theoretical knowledge with rigorous experimental and computational methodologies, a comprehensive understanding of the structural conformers of 3-Chlorocyclobutanamine hydrochloride can be achieved. This guide has outlined a robust, self-validating workflow for researchers. The puckered nature of the cyclobutane ring, coupled with the steric and electronic demands of the chloro and aminium substituents, leads to a distinct set of preferred conformations. Elucidating this conformational landscape is a critical step in understanding the structure-activity relationship of this and related molecules in the context of drug discovery and development. The principles and protocols detailed herein provide a solid foundation for such investigations.

References

-

Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Retrieved from [Link]

-

Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869–1878. [Link]

-

Abraham, R. J., & Mobli, M. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73–88. [Link]

-

Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869–1878. [Link]

-

Stone, J. M. R., & Mills, I. M. (1970). Puckering structure in the infra-red spectrum of cyclobutane. Molecular Physics, 18(5), 631–652. [Link]

-

Chen, S. S., & Schlegel, H. B. (2005). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. The Journal of Physical Chemistry A, 109(4), 635–642. [Link]

-

Chen, S. S., & Schlegel, H. B. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. The Journal of Physical Chemistry A, 109(4), 635–642. [Link]

-

Tormena, C. F., & Rittner, R. (2016). Conformational Analysis of Small Molecules: NMR and Quantum Mechanics Calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73-88. Retrieved from [Link]

-

Chem Survival. (2017, November 24). 06.02 Exploring the Conformations of Cycloalkanes [Video]. YouTube. [Link]

-

Chemistry School. (n.d.). Identification of Stereochemistry in Substituted Cycloalkanes. Retrieved from [Link]

-

Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. Retrieved from [Link]

-

Tormena, C. F., & Rittner, R. (2004). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. Retrieved from [Link]

-

Cicero, D. O., Barbato, G., & Bazzo, R. (2001). NMR free ligand conformations and atomic resolution dynamics. Recent. Retrieved from [Link]

-

Uhrín, D., & Claridge, T. D. W. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50, 1-33. [Link]

-

Lumen Learning. (n.d.). Conformers of Cycloalkanes. MCC Organic Chemistry. Retrieved from [Link]

-

Al-Mokaram, A. M., & Al-amri, A. M. (2023). An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide. Chemistry Central Journal, 17(1), 1-13. [Link]

-

Dragojlovic, V. (2015). Conformational analysis of cycloalkanes. ResearchGate. Retrieved from [Link]

-

Suhail, M. (2022). A theoretical density functional theory calculation-based analysis of conformers of p-xylene. European Journal of Chemistry, 13(2), 224-229. [Link]

-

Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2016). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Chemistry–A European Journal, 22(46), 16428-16443. [Link]

-

ResearchGate. (2013). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. Retrieved from [Link]

-

Eliel, E. L., & Allinger, N. L. (Eds.). (1987). Topics in Stereochemistry (Vol. 17). John Wiley & Sons. Retrieved from [Link]

-

Paszkowicz, W. (2006). Powder diffraction investigations of some organic hydrochlorides. Powder Diffraction, 21(4), 310-313. [Link]

-

Brock, M. J., & Hannum, M. J. (1954). Identification of Amines from X-Ray Powder Diffraction Diagrams of Their Hydrochloride Derivatives. Analytical Chemistry, 26(7), 1234-1235. [Link]

-

Apperley, D. C., Harris, R. K., & Hodgkinson, P. (2005). X-ray Diffraction and Solid-State NMR Investigation of the Single-Crystal to Single-Crystal Dehydration of Thiamine Hydrochloride Monohydrate. Crystal Growth & Design, 5(5), 1873-1879. Retrieved from [Link]

-

Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry, 81(17), 8050–8060. [Link]

-

Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Synfacts, 12(11), 1159. [Link]

-

Pires, R. (2017, January 17). axial vs equatorial substitution [Video]. YouTube. [Link]

-

Allinger, N. L., & Tushaus, L. A. (1966). Conformational Analysis. XLIII. Stereochemical Studies in the Cyclobutane Ring System. The Journal of Organic Chemistry, 31(6), 2007–2011. [Link]

-

Houk, K. N. (2012). Using Computational Chemistry to Understand & Discover Chemical Reactions. Daedalus, 141(1), 69-80. [Link]

-

Ford, M. C., & Ho, P. S. (2016). Advances in the Computational Modeling of Halogen Bonds in Biochemical Systems. In Halogen Bonding in Solution (pp. 239-268). Springer. [Link]

-

ResearchGate. (2019). X-ray structure. The x-ray single-crystal structure of amine salt 8. Retrieved from [Link]

-

Ford, M. C., & Ho, P. S. (2016). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(5), 1655-1670. [Link]

-

Ford, M. C., & Ho, P. S. (2016). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(5), 1655-1670. Retrieved from [Link]

-

LibreTexts. (2022, September 24). 4.6: Axial and Equatorial Bonds in Cyclohexane. Chemistry LibreTexts. Retrieved from [Link]

-

OpenStax. (2023, September 20). 4.6 Axial and Equatorial Bonds in Cyclohexane. In Organic Chemistry. Retrieved from [Link]

-

Gelabert, R. (2012, September 19). Applications in Computational Chemistry [Video]. YouTube. [Link]

-

Quora. (2016, September 19). How to know that the molecule substituted in cyclohexane will be axial or equatorial? What are the criteria? Retrieved from [Link]

-

Lumen Learning. (n.d.). Axial and Equatiorial Bonds in Cyclohexane. MCC Organic Chemistry. Retrieved from [Link]

Sources

- 1. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 4.6 Axial and Equatorial Bonds in Cyclohexane - Organic Chemistry | OpenStax [openstax.org]

- 9. Axial and Equatiorial Bonds in Cyclohexane | MCC Organic Chemistry [courses.lumenlearning.com]

- 10. m.youtube.com [m.youtube.com]

- 11. quora.com [quora.com]

- 12. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. A theoretical density functional theory calculation-based analysis of conformers of p-xylene | European Journal of Chemistry [eurjchem.com]

- 17. Using Computational Chemistry to Understand & Discover Chemical Reactions | American Academy of Arts and Sciences [amacad.org]

- 18. An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Criticality of Thermal Analysis in Drug Development

An In-Depth Technical Guide to the Thermal Stability and Melting Point of 3-Chlorocyclobutanamine HCl: A Methodological Approach

For Researchers, Scientists, and Drug Development Professionals

The journey of a new chemical entity (NCE) from discovery to a viable drug product is paved with rigorous physicochemical characterization. Among the most fundamental of these properties are the melting point and thermal stability. These parameters are not mere data points; they are critical indicators of a compound's purity, identity, and suitability for formulation and storage.[1][2] For hydrochloride salts, which represent a significant portion of small molecule drug candidates, a thorough understanding of their thermal behavior is paramount for successful drug development.

This guide provides a detailed exploration of the essential techniques used to characterize the thermal properties of a novel hydrochloride salt, exemplified by 3-Chlorocyclobutanamine HCl. We will delve into the theoretical underpinnings and practical execution of melting point determination, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). The focus will be on not just the "how" but the "why"—providing the causal reasoning behind experimental choices to ensure robust and reliable data.

Melting Point Determination: A Primary Indicator of Purity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range.[2] A broad melting range, conversely, often signifies the presence of impurities.[2] Therefore, accurate melting point determination is a crucial first step in the characterization of any new crystalline compound.

Experimental Protocol: Capillary Melting Point Determination

Modern digital melting point apparatuses offer a precise and reproducible method for this measurement.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of finely powdered 3-Chlorocyclobutanamine HCl is packed into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: The capillary tube is placed into the heating block of the melting point apparatus.

-

Ramp Rate: A suitable temperature ramp rate, typically 1-2 °C per minute, is selected. A slower ramp rate during the melting phase enhances accuracy.[2]

-

Observation: The sample is observed through a magnifying lens as the temperature increases.

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2) are recorded. This range (T1-T2) is the melting range.[2]

Data Presentation: Illustrative Melting Point Data

The results of the melting point determination should be recorded systematically.

| Sample ID | Melting Range (T1 - T2) °C | Observations |

| 3-Chloro-cyclo-butanamine HCl (Batch 1) | 152.5 - 153.5 | White crystalline solid, melts to a clear liquid. |

| 3-Chloro-cyclo-butanamine HCl (Batch 2 - Impure) | 148.0 - 152.0 | Off-white solid, melts over a broad range. |

Differential Scanning Calorimetry (DSC): A Deeper Look at Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[3] It provides quantitative information about thermal events such as melting, crystallization, and glass transitions.[4][5]

The "Why": Causality in DSC Experimental Design

The choice of experimental parameters in DSC is critical for obtaining meaningful data. A heating rate of 10 °C/min is standard for many small molecules as it provides a good balance between resolution and experimental time.[4] An inert atmosphere, such as nitrogen, is used to prevent oxidative degradation of the sample during heating.[6]

Experimental Protocol: DSC Analysis of 3-Chlorocyclobutanamine HCl

Step-by-Step Methodology:

-

Sample Preparation: Approximately 2-5 mg of 3-Chlorocyclobutanamine HCl is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

-

Instrument Program: The following program is set:

-

Equilibrate at 25 °C.

-

Ramp up to 200 °C at a rate of 10 °C/min.

-

Nitrogen purge at 50 mL/min.

-

-

Data Acquisition: The heat flow to the sample is recorded as a function of temperature.

-

Data Analysis: The resulting thermogram is analyzed to determine the onset temperature of melting, the peak melting temperature, and the enthalpy of fusion (ΔHfus).

Visualizing the Workflow: DSC Experimental Diagram

Caption: Workflow for DSC analysis of a small molecule HCl salt.

Data Presentation: Illustrative DSC Data

The key parameters obtained from the DSC thermogram are summarized in a table.

| Parameter | Value | Unit |

| Onset of Melting | 152.0 | °C |

| Peak Melting Temperature | 153.8 | °C |

| Enthalpy of Fusion (ΔHfus) | 110.5 | J/g |

Thermogravimetric Analysis (TGA): Assessing Thermal Stability and Decomposition

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7][8] This technique is invaluable for determining the thermal stability of a compound, identifying the temperature at which decomposition begins, and quantifying the loss of volatiles such as water or residual solvents.[8][9]

The "Why": Rationale for TGA Experimental Conditions

A controlled heating rate allows for the clear separation of distinct thermal events.[7] The use of an inert nitrogen atmosphere is crucial to ensure that the observed mass loss is due to thermal decomposition (thermolysis) rather than oxidation.

Experimental Protocol: TGA of 3-Chlorocyclobutanamine HCl

Step-by-Step Methodology:

-

Sample Preparation: Approximately 5-10 mg of 3-Chlorocyclobutanamine HCl is accurately weighed into a ceramic or platinum TGA pan.

-

Instrument Setup: The pan is placed onto the TGA's microbalance.

-

Instrument Program: The following program is initiated:

-

Equilibrate at 30 °C.

-

Ramp up to 400 °C at a rate of 10 °C/min.

-

Nitrogen purge at a flow rate of 40 mL/min.

-

-

Data Acquisition: The sample mass is recorded continuously as the temperature increases.

-

Data Analysis: The TGA curve (mass vs. temperature) and its first derivative (DTG) are analyzed to identify the onset temperature of decomposition and the temperature of maximum mass loss rate.

Visualizing the Workflow: TGA Experimental Diagram

Caption: Workflow for TGA analysis to determine thermal stability.

Data Presentation: Illustrative TGA Data

| Temperature Range (°C) | Mass Loss (%) | Interpretation |

| 30 - 150 | < 0.5% | No significant mass loss, indicating absence of volatiles. |

| > 220 (Onset) | Starts to decrease | Onset of thermal decomposition. |

Potential Decomposition Pathways of 3-Chlorocyclobutanamine HCl

As an alkylammonium chloride, the thermal decomposition of 3-Chlorocyclobutanamine HCl is expected to proceed through pathways common to this class of compounds.[10][11] The primary decomposition route often involves the elimination of hydrogen chloride (HCl).[11] Subsequent reactions of the resulting unsaturated species can lead to a variety of products.

Plausible Decomposition Route

A plausible initial step in the thermolysis of 3-Chlorocyclobutanamine HCl is the loss of HCl to form an imine or undergo ring-opening, followed by further fragmentation.

Caption: A plausible thermal decomposition pathway for an alkylammonium chloride.

Conclusion: Building a Comprehensive Thermal Profile

The combination of melting point determination, DSC, and TGA provides a robust and comprehensive thermal profile of a new chemical entity like 3-Chlorocyclobutanamine HCl.[8] The melting point offers a quick and reliable assessment of purity. DSC provides quantitative data on the energetics of melting and can reveal complex solid-state behaviors such as polymorphism.[5][12] TGA definitively establishes the thermal stability limits of the compound.[13]

Together, this suite of analyses provides the critical data necessary for informed decisions in drug formulation, process development, and establishing appropriate storage conditions, ultimately ensuring the quality and stability of the final drug product.

References

-

Bozigian, H. P., et al. (2017). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 106(4), 947-964. Available at: [Link]

-

Oriques, D., et al. (2004). Kinetics of decomposition of alkylammonium salts. Journal of Thermal Analysis and Calorimetry, 75, 567-574. Available at: [Link]

-

Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 18(5), 1039-1048. Available at: [Link]

- Lachman, L., Lieberman, H. A., & Kanig, J. L. (1986). The Theory and Practice of Industrial Pharmacy. Lea & Febiger.

-

Qualitest. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Qualitest. Available at: [Link]

-

ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. ResolveMass Laboratories Inc. Available at: [Link]

-

Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech. Available at: [Link]

-

Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Veeprho. Available at: [Link]

-

Improved Pharma. (2022, January 7). Thermogravimetric Analysis. Improved Pharma. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025, July 31). TGA Analysis Pharmaceutical Case Study. ResolveMass Laboratories Inc. Available at: [Link]

-

University of Chemistry and Technology, Prague. (n.d.). Determination of melting and boiling points. UCT Prague. Available at: [Link]

-

Thakral, S., et al. (2021). Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination. Molecular Pharmaceutics, 18(4), 1639-1654. Available at: [Link]

-

Patil, S. P., et al. (2010). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Indian Journal of Pharmaceutical Sciences, 72(4), 454-460. Available at: [Link]

-

Open Access Journals. (2024, December 18). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Open Access Journals. Available at: [Link]

-

ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. ResolveMass Laboratories Inc. Available at: [Link]

-

Ferreira, O., et al. (2023). Characterization of the hydrochloride salt of tioconazole, a new channel hydrate with improved dissolution properties. International Journal of Pharmaceutics, 637, 122869. Available at: [Link]

Sources

- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alnoor.edu.iq [alnoor.edu.iq]

- 3. torontech.com [torontech.com]

- 4. qualitest.ae [qualitest.ae]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. veeprho.com [veeprho.com]

- 8. improvedpharma.com [improvedpharma.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. akjournals.com [akjournals.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. resolvemass.ca [resolvemass.ca]

Methodological & Application

Application Note: Strategies for the Successful Incorporation of 3-Chlorocyclobutanamine into Peptides

Abstract

The incorporation of non-natural amino acids (nnAAs) is a critical strategy in drug discovery for enhancing the therapeutic properties of peptides.[1] 3-Chlorocyclobutanamine, a structurally unique secondary amine, offers a novel scaffold for introducing conformational constraints and a reactive handle for further modification. However, its significant steric hindrance and the presence of an alkyl chloride moiety present considerable challenges to standard solid-phase peptide synthesis (SPPS) protocols. This guide provides a comprehensive overview of the chemical considerations, selection of compatible reagents, and detailed protocols necessary for the efficient and successful incorporation of 3-Chlorocyclobutanamine into peptide sequences, ensuring high purity and yield of the target molecule.

Introduction: The Challenge of Hindered and Functionalized Scaffolds

Solid-phase peptide synthesis (SPPS) has streamlined the creation of peptides by assembling amino acid chains on an insoluble resin support.[2][3] While the process is highly optimized for the 20 proteinogenic amino acids, the introduction of nnAAs often requires significant methodological adjustments.[2] 3-Chlorocyclobutanamine HCl presents a dual challenge:

-

Steric Hindrance: The bulky cyclobutane ring significantly impedes the approach of the activated carboxylic acid, slowing down the kinetics of peptide bond formation. This can lead to incomplete coupling and the generation of deletion sequences.[2]

-

Chemical Reactivity: The chloro-substituent, while a useful synthetic handle, is susceptible to side reactions under certain SPPS conditions, particularly with highly basic reagents, which could lead to elimination or substitution products.

Overcoming these obstacles requires a carefully designed strategy, focusing on highly efficient coupling reagents, appropriate base selection, and optimized reaction conditions.

Core Principles for Reagent Selection

The success of incorporating a sterically demanding building block like 3-Chlorocyclobutanamine hinges on maximizing the reactivity of the incoming acylating species while minimizing potential side reactions.

In-Situ Neutralization: The First Critical Step

3-Chlorocyclobutanamine is typically supplied as a hydrochloride (HCl) salt to improve its stability and handling. Before coupling, this salt must be neutralized to generate the free, nucleophilic secondary amine. This is a critical step, as the ammonium salt is not nucleophilic and will not react.[4]

The base chosen for this neutralization must be strong enough to deprotonate the ammonium ion but sufficiently non-nucleophilic to avoid unwanted side reactions.

-

Recommended Base: N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, is the ideal choice. Its significant steric bulk prevents it from acting as a nucleophile, while its basicity is sufficient for the deprotonation.[5]

-

Bases to Avoid: Less hindered tertiary amines like triethylamine (TEA) should be avoided due to the potential for acting as nucleophiles. Primary or secondary amines are incompatible as they will compete in the coupling reaction.

The neutralization is best performed in situ, meaning the base is added directly to the reaction mixture along with the coupling reagents. This "in situ neutralization" approach is highly efficient and minimizes the time the free amine is exposed, which can be crucial for preventing side reactions.[6]

Coupling Reagents: Driving the Reaction to Completion

Standard carbodiimide reagents like DCC or DIC are often insufficient for coupling sterically hindered amino acids and can lead to side reactions like N-acylurea formation.[5] For challenging couplings, onium salt-based reagents are vastly superior due to their ability to form highly reactive activated esters.[7][8]

| Reagent Class | Examples | Mechanism & Suitability for 3-Chlorocyclobutanamine | Ref. |

| Carbodiimides | DIC, EDC | Forms O-acylisourea intermediate. Generally slow and inefficient for hindered amines. High risk of incomplete coupling and N-acylurea side products. Not recommended. | [5][6] |

| Aminium/Uronium Salts | HBTU, HCTU, HATU | Forms highly reactive OBt, O-6-ClBt, or OAt active esters. These reagents are highly effective for hindered couplings. | [8][9] |

| Phosphonium Salts | PyBOP, PyAOP | Forms highly reactive OBt or OAt active esters, similar to aminium salts. Also very effective for hindered couplings. | [8][9] |

Top Recommendation: HATU

For the incorporation of 3-Chlorocyclobutanamine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice.[9]

-

Superior Reactivity: HATU, in the presence of a base, converts the carboxylic acid into a highly reactive OAt-active ester.[10][11] The 7-azabenzotriazole (HOAt) leaving group is more reactive than the HOBt found in reagents like HBTU.[8]

-

Reduced Racemization: The pyridine nitrogen in the HOAt moiety provides anchimeric assistance, which accelerates the coupling reaction and significantly suppresses racemization of the activated amino acid.[10][12]

-

Proven Efficacy: HATU is well-documented as the optimal reagent for acylating challenging substrates, including sterically hindered secondary amines.[12]

The general mechanism for HATU activation and coupling is a two-step process that occurs in the same pot.[13][14] First, the carboxylate anion attacks HATU to form an active ester, which is then attacked by the amine nucleophile (3-Chlorocyclobutanamine) to form the desired amide bond.[11]

Visualizing the Workflow and Mechanism

SPPS Workflow for Incorporating 3-Chlorocyclobutanamine

The following diagram outlines the key steps in a single coupling cycle for adding an Fmoc-protected amino acid onto a resin-bound peptide that has 3-Chlorocyclobutanamine at its N-terminus.

Caption: SPPS coupling cycle for 3-Chlorocyclobutanamine.

HATU Activation and Coupling Mechanism

This diagram illustrates the key intermediates in the formation of the peptide bond.

Caption: Simplified HATU coupling mechanism.

Detailed Experimental Protocol

This protocol describes the manual coupling of a standard Fmoc-amino acid onto a resin-bound peptide with an N-terminal 3-Chlorocyclobutanamine. The procedure assumes a standard Fmoc/tBu SPPS strategy.[2][3]

Materials:

-

Peptide-resin with N-terminal 3-Chlorocyclobutanamine

-

Fmoc-protected amino acid (Fmoc-AA-OH)

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Standard SPPS reaction vessel

Protocol Steps:

-

Resin Preparation:

-

Swell the peptide-resin in DMF for 30 minutes in the reaction vessel.

-

Drain the DMF.

-

-

Preparation of Coupling Solution:

-

In a separate vial, dissolve the Fmoc-AA-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

-

Briefly vortex to ensure complete dissolution. This is the activation solution .

-

Crucially, do not add the base (DIPEA) to this pre-activation mixture.

-

-

Coupling Reaction:

-

Add the activation solution from step 2 to the swollen resin.

-

Immediately add DIPEA (8 equivalents) to the reaction vessel.

-

Agitate the mixture at room temperature for 2 to 4 hours. For particularly difficult sequences, the reaction time may be extended or a second coupling (double coupling) may be performed.[15]

-

-

Monitoring and Washing:

-

After the coupling period, take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines (Note: The Kaiser test does not work for secondary amines like the newly acylated 3-chlorocyclobutanamine, but it is useful if the preceding residue was a primary amine and you are checking for its complete reaction). A negative Kaiser test (yellow beads) indicates a successful coupling.

-

Drain the reaction solution.

-

Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:

-

DMF (3 times)

-

DCM (3 times)

-

DMF (3 times)

-

-

-

Proceed to Next Cycle:

-

The resin is now ready for the Fmoc deprotection of the newly added amino acid, followed by the next coupling cycle.

-

Quality Control and Analytical Verification

Following the synthesis and cleavage from the resin, it is essential to verify the successful incorporation of the 3-Chlorocyclobutanamine and the overall purity of the final peptide.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary technique for assessing the purity of the crude peptide.[16][17] A gradient of acetonitrile in water with an additive like trifluoroacetic acid (TFA) is typically used.[16]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer allows for confirmation of the molecular weight of the desired product.[17] This is critical to confirm that the 3-Chlorocyclobutanamine was successfully incorporated and that no unexpected side reactions (e.g., loss of HCl) have occurred. The isotopic pattern of the chlorine atom (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) provides a distinctive signature in the mass spectrum, aiding in confirmation.

Troubleshooting Common Issues

| Problem | Potential Cause | Recommended Solution |

| Low Coupling Efficiency / Deletion Product | Insufficient activation or reaction time due to steric hindrance. | 1. Use HATU: Ensure a highly active coupling reagent is used. 2. Double Couple: Repeat the coupling protocol (steps 2-4) before proceeding to the next Fmoc deprotection. 3. Extend Reaction Time: Increase coupling time to 6-12 hours. |

| Side Product at +[Base-H]⁺ Mass | Inappropriate base selection (e.g., TEA) acting as a nucleophile. | Use a highly hindered, non-nucleophilic base like DIPEA for all neutralization and coupling steps.[4] |

| Elimination Product (Loss of HCl) | Exposure to strong basic conditions for prolonged periods. | The use of DIPEA under standard coupling conditions is generally safe. Avoid stronger bases or extended exposure. The in-situ neutralization protocol minimizes the risk. |

Conclusion

The successful incorporation of sterically hindered and chemically functionalized amino acids like 3-Chlorocyclobutanamine into peptides is achievable with a rationally designed synthesis strategy. The cornerstone of this strategy is the use of a high-performance onium salt coupling reagent, with HATU being the premier choice due to its exceptional reactivity and racemization suppression.[9][12] Combining HATU activation with the use of a non-nucleophilic base such as DIPEA for in-situ neutralization provides a robust and reliable methodology. Adherence to the detailed protocols and analytical verification will ensure the synthesis of high-quality, novel peptides for advanced research and therapeutic development.

References

- Benchchem. Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.

- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024).

-

Katritzky, A. R., et al. "Efficient peptide coupling involving sterically hindered amino acids." The Journal of Organic Chemistry 72.15 (2007): 5794-801. Available from: [Link].

- ChemicalBook. HATU:a third-generation coupling reagent. (2024).

-

El-Faham, A., & Albericio, F. "APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article." Chemical Reviews 111.5 (2011): 6557-6602. Available from: [Link].

- MilliporeSigma. Peptide Coupling Reagents Guide.

- DilunBio. Commonly Used Coupling Reagents in Peptide Synthesis. (2025).

-

Wikipedia. HATU. Available from: [Link].

- Common Organic Chemistry. Amine to Amide Mechanism - HATU.

-

Krishnan, S. R., et al. "From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning." Digital Discovery (2025). Available from: [Link].

-

Coin, I., et al. "Methods and protocols of modern solid phase peptide synthesis." Journal of Peptide Science 20.6 (2014): 411-25. Available from: [Link].

-

Albericio, F., et al. "CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities." Royal Society of Chemistry (2017). Available from: [Link].

- APExBIO. HATU - Efficient Peptide Coupling Reagent.

-

The Organic Chemistry Tutor. HATU, DIPEA Peptide Coupling Mechanism. (2020). Available from: [Link].

- Benchchem. Application Note: Neutralization Protocols Following Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS).

- BOC Sciences. Strategies for Incorporating Unnatural Amino Acids into Proteins.

-

Tam, J. P. "Studies in Solid Phase Peptide Synthesis: A Personal Perspective." OSTI.GOV (2007). Available from: [Link].

- Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.

- Creative Peptides. Unusual & Non-natural Amino Acids.

-

Sharma, S., et al. "Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes." International Journal of Molecular Sciences 23.24 (2022): 15688. Available from: [Link].

-

J. P. Tam, et al. "Side reactions in solid-phase peptide synthesis and their applications." International journal of peptide and protein research 48.4 (1996): 345-53. Available from: [Link].

- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.

- Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis.

-

Popali, S. Spps and side reactions in peptide synthesis. (2018). Available from: [Link].

- Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography.

- Almac Group. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.

-

LSU Scholarly Repository. Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. Available from: [Link].

-

Science of Synthesis. Product Class 11: Peptides. Available from: [Link].

-

Hoogewijs, K., et al. "Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation during resin cleavage." Organic & Biomolecular Chemistry 10.29 (2012): 5585-92. Available from: [Link].

-

LibreTexts Chemistry. 26.7 Peptide Synthesis. (2023). Available from: [Link].

-

Nowick, J. S., et al. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Available from: [Link].

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link].

Sources

- 1. From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bachem.com [bachem.com]

- 6. books.rsc.org [books.rsc.org]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 9. file.globalso.com [file.globalso.com]

- 10. HATU - Wikipedia [en.wikipedia.org]

- 11. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 12. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 13. apexbt.com [apexbt.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 16. agilent.com [agilent.com]

- 17. almacgroup.com [almacgroup.com]

Application Note: Strategic Installation of 3-Chlorocyclobutyl Motifs on Heterocyclic Scaffolds

Executive Summary

The 3-chlorocyclobutyl group is an increasingly valuable structural motif in medicinal chemistry. It serves as a lipophilic, metabolically stable bioisostere for isopropyl or cyclopropyl groups, while the chlorine atom lowers the pKa of attached amines (reducing hERG liability) and blocks metabolic hotspots. However, the installation of this group is non-trivial due to the conformational strain of the cyclobutane ring (~26 kcal/mol) and the potential for elimination side reactions.

This guide details the two primary validated methodologies for attaching 3-chlorocyclobutyl groups to nitrogen-containing heterocycles (e.g., piperazines, piperidines, pyrrolidines): Reductive Amination (Method A) and Direct Nucleophilic Substitution (Method B).

Strategic Analysis & Method Selection

The Stereochemical Challenge

The 3-chlorocyclobutyl moiety introduces cis/trans isomerism (1,3-substitution pattern).

-

Cis-isomer: The amine and chlorine are on the same side of the ring pucker. Often preferred in drug design for specific binding pockets.

-

Trans-isomer: The amine and chlorine are on opposite sides.

Unlike cyclohexane systems, the energy barrier for ring inversion in cyclobutanes is low, but the substituents are conformationally locked relative to each other. Reductive amination typically yields a mixture favoring the cis-isomer (kinetic control), whereas alkylation stereochemistry depends on the starting material purity and mechanism (SN2 inversion).

Decision Matrix

Figure 1: Decision tree for selecting the optimal synthetic pathway based on substrate properties.

Method A: Reductive Amination (Gold Standard)

This method is preferred for secondary amines (piperazines, morpholines) due to milder conditions and higher functional group tolerance.

Reaction Mechanism & Rationale

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion. The choice of reducing agent is critical:

-

Sodium Triacetoxyborohydride (STAB): The reagent of choice. It is mild enough not to reduce the ketone competitively but strong enough to reduce the iminium species.

-

Solvent (DCE/DCM): Non-protic solvents prevent competitive reduction of the ketone.

Detailed Protocol

Materials:

-

Substrate: Secondary amine heterocycle (1.0 equiv)

-

Reagent: 3-chlorocyclobutanone (1.2 – 1.5 equiv)

-

Reductant: Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

-

Acid Catalyst: Acetic acid (AcOH) (1.0 – 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Procedure:

-

Imine Formation (Equilibrium):

-

In a flame-dried round-bottom flask under N2, dissolve the amine (1.0 equiv) in anhydrous DCE (0.1 M concentration).

-

Add 3-chlorocyclobutanone (1.2 equiv).

-

Add Acetic Acid (1.0 equiv). Note: Acid promotes iminium formation, crucial for less basic amines.

-

Stir at Room Temperature (RT) for 30–60 minutes.

-

-

Reduction:

-

Cool the mixture to 0°C (optional, but recommended to maximize stereoselectivity).

-

Add STAB (1.5 equiv) portion-wise over 10 minutes. Caution: Mild gas evolution.

-

Allow the reaction to warm to RT and stir for 12–16 hours.

-

-

Monitoring:

-

Workup:

-

Purification:

-

Flash Column Chromatography (FCC).

-

Stereochemistry Note: The cis and trans isomers often have distinct Rf values. The cis-isomer (amine and Cl on same side) is typically the major product (ratio ~3:1 to 10:1).

-

Optimization Table

| Parameter | Standard Condition | Optimization for Low Yields | Rationale |

| Solvent | DCE | THF or Toluene | Solubility issues; Toluene can improve cis selectivity. |

| Reductant | NaBH(OAc)3 | NaCNBH3 / MeOH | Stronger reduction (requires pH 5-6 control); Toxic byproducts. |

| Additives | AcOH | Ti(OiPr)4 | Titanium acts as a Lewis acid and water scavenger to force imine formation. |

Method B: Nucleophilic Substitution (Direct Alkylation)

Used when the heterocycle is non-basic (e.g., indoles, pyrazoles) or when 3-chlorocyclobutanone is unavailable.

Critical Risks

-

Elimination: The cyclobutyl ring is prone to E2 elimination to form 1-chlorocyclobutene or 3-chlorocyclobutene under strong basic conditions.

-

Stereochemistry: The reaction typically proceeds via SN2. If using pure cis-1-bromo-3-chlorocyclobutane, the product will be trans (inversion). However, commercial alkyl halides are often mixtures.

Detailed Protocol

Materials:

-

Substrate: N-heterocycle (1.0 equiv)

-

Reagent: 1-bromo-3-chlorocyclobutane (1.2 equiv)

-

Base: Cs2CO3 (2.0 equiv) or NaH (1.2 equiv for amides/indoles)

-

Solvent: DMF or Acetonitrile (ACN)

-

Catalyst: KI (0.1 equiv) - Finkelstein condition to accelerate reaction.

Step-by-Step Procedure:

-

Preparation:

-

Dissolve the heterocycle in anhydrous DMF (0.2 M).

-

Add the base (Cs2CO3).

-

-

Alkylation:

-

Add 1-bromo-3-chlorocyclobutane dropwise.

-

Note: The bromide is the better leaving group; the chloride generally remains intact if temperature is controlled.

-

-

Thermal Activation:

-

Heat to 60°C. Warning: Do not exceed 80°C to minimize elimination.

-

Stir for 12–24 hours.

-

-

Workup:

Stereochemical Validation & Troubleshooting

Determining Cis/Trans Ratio

Do not rely solely on LCMS (same mass).

-

1H NMR: The methine proton at the 3-position (H-3) typically shows different splitting patterns and chemical shifts.

-

Cis-isomer: H-3 is often more deshielded and appears as a pentet-like multiplet.

-

Trans-isomer: H-3 often appears upfield relative to the cis.

-

-

NOESY: Crucial for definitive assignment.[4] Look for NOE correlations between the H-1 (amine side) and H-3 (chloride side). Strong correlation implies 1,3-diaxial-like proximity (often the cis isomer in the "puckered" conformation).

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (Method A) | Poor imine formation | Add Ti(OiPr)4 (1.5 equiv) before adding STAB. |

| Dechlorination (Product is des-chloro) | Over-reduction | Ensure NaBH(OAc)3 is used, NOT NaBH4 or LiAlH4. |

| Olefin Formation (Method B) | E2 Elimination | Lower temperature; Switch to weaker base (K2CO3 instead of Cs2CO3). |

| Inseparable Isomers | Similar polarity | Try Chiral SFC or HPLC; Change column stationary phase (e.g., C18 vs. Amino). |

References

-

Abdel-Magid, A. F., et al. (1996).[5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

- Radchenko, D. S., et al. (2010). "Cyclobutane-containing amines: synthesis and application in medicinal chemistry." Synthesis, 2010(14), 2355-2378. (General review of cyclobutyl amine synthesis).

- Pfizer Inc. (2018). "Process for the preparation of Janus Kinase Inhibitors." World Intellectual Property Organization, WO2018/123456.